molecular formula C9H9NO6 B1639389 3-Hydroxy-2,4-dimethoxy-6-nitrobenzaldehyde

3-Hydroxy-2,4-dimethoxy-6-nitrobenzaldehyde

Cat. No.: B1639389
M. Wt: 227.17 g/mol
InChI Key: IPOVDEOBKKXWSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-2,4-dimethoxy-6-nitrobenzaldehyde is an organic compound with the molecular formula C9H9NO6 It is a derivative of benzaldehyde, featuring hydroxyl, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,4-dimethoxy-6-nitrobenzaldehyde typically involves the nitration of 3,4-dimethoxybenzaldehyde. The process begins with the preparation of the corresponding ester, which is then reacted with nitric acid to produce the desired product . The reaction conditions include the use of specific solvents and controlled temperatures to ensure the successful formation of the compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,4-dimethoxy-6-nitrobenzaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted benzaldehyde derivatives. These products can be further utilized in various chemical syntheses and applications.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,4-dimethoxy-6-nitrobenzaldehyde involves its interaction with specific molecular targets and pathways. For example, it can act as a chromophoric substrate for probing the catalytic mechanism of enzymes such as horse liver alcohol dehydrogenase . The ionization of the phenolic hydroxyl group plays a crucial role in its activity, influencing the compound’s spectral properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-2,4-dimethoxy-6-nitrobenzaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industrial processes.

Properties

IUPAC Name

3-hydroxy-2,4-dimethoxy-6-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-7-3-6(10(13)14)5(4-11)9(16-2)8(7)12/h3-4,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOVDEOBKKXWSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)[N+](=O)[O-])C=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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